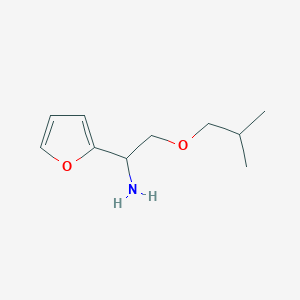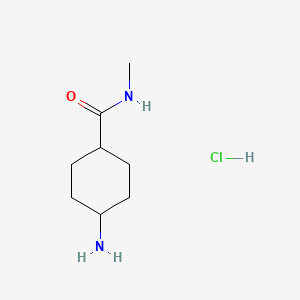![molecular formula C15H24ClN B1520367 [1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride CAS No. 1235440-78-4](/img/structure/B1520367.png)
[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride
Übersicht
Beschreibung
“[1-(4-Tert-butylphenyl)cyclobutyl]methanamine hydrochloride” is a compound with the CAS Number: 1235440-78-4 . It has a molecular weight of 253.81 . This compound is also known as NBNC or N-(4-tert-Butylphenyl)cyclobutanemethanamine hydrochloride.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23N.ClH/c1-14(2,3)12-5-7-13(8-6-12)15(11-16)9-4-10-15;/h5-8H,4,9-11,16H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 253.81 . The InChI key for this compound is MLMMGFSNSZJJMS-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods
- Morpholine Derivatives Synthesis : Research has shown that compounds related to [1-(4-Tert-butylphenyl)cyclobutyl]methanamine can be transformed into morpholine derivatives through electrophile-induced ring closure and nucleophilic displacement reactions. These derivatives have potential applications in medicinal chemistry and drug design (D’hooghe et al., 2006).
Catalytic Applications
- Copper-Catalyzed Amination : Related compounds have been utilized as ligands in copper-catalyzed amination reactions of aryl halides with amines. These reactions afford secondary or tertiary amines in good to excellent yields, showcasing the potential of these compounds in facilitating complex organic reactions (Gajare et al., 2004).
Reaction Mechanism Studies
- Investigations into Cycloisomerization Mechanisms : Research into the mechanisms of cycloisomerization reactions catalyzed by ruthenium complexes has provided insights into the intermediates involved. Such studies are crucial for understanding how these compounds can be used to catalyze or influence other chemical transformations, potentially leading to the development of new synthetic methods (Liu et al., 2011).
Synthesis of Amino Sugars
- Asymmetric Synthesis of Amino Sugars : The synthesis of 3-amino-3-deoxy-L-talose, a process involving cyclobutyl intermediates, highlights the application of such compounds in the asymmetric synthesis of complex sugars. This research contributes to the field of carbohydrate chemistry and may have implications for the development of novel therapeutics (Hünenberger et al., 1994).
Photocytotoxic Compounds
- Iron(III) Complexes for Photocytotoxicity : Iron(III) complexes involving related ligands have been studied for their photocytotoxic properties. These complexes are capable of generating reactive oxygen species under red light, offering potential applications in the development of light-activated therapeutic agents (Basu et al., 2014).
Nanoparticle Drug Delivery
- Liposomal Nanoparticles for Drug Delivery : Studies on incorporating antifungal agents into liposomal nanoparticles showcase the utility of related chemical structures in the design of drug delivery systems. Such research is pivotal for improving the efficacy and safety profiles of pharmaceuticals (Koutsoulas et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(4-tert-butylphenyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c1-14(2,3)12-5-7-13(8-6-12)15(11-16)9-4-10-15;/h5-8H,4,9-11,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMMGFSNSZJJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235440-78-4 | |
| Record name | Cyclobutanemethanamine, 1-[4-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,2,2-trifluoroethyl N-[3-(1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B1520289.png)
![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)
![4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1520292.png)
![N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1520293.png)
![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate](/img/structure/B1520296.png)

![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)
![(E)-butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide](/img/structure/B1520301.png)

